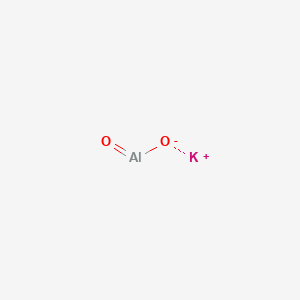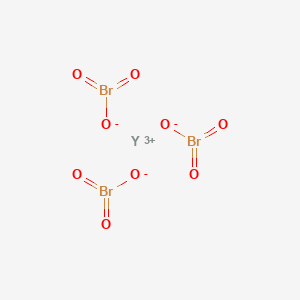
Iron tribenzoate
Vue d'ensemble
Description
Iron tribenzoate is a compound with the molecular formula C21H15FeO6 . It is also known by other names such as ferric benzoate and benzoic acid, iron (3+) salt . The molecular weight of iron tribenzoate is 419.2 g/mol . It is a brown solid and is insoluble in water .
Molecular Structure Analysis
The molecular structure of iron tribenzoate consists of iron (3+) ions and tribenzoate ions . The InChI string representation of its structure isInChI=1S/3C7H6O2.Fe/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9);/q;;;+3/p-3 . The canonical SMILES representation is C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Fe+3] . Physical And Chemical Properties Analysis
Iron tribenzoate is a brown solid that is insoluble in water . It has a molecular weight of 419.2 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 419.021799 g/mol . It has a topological polar surface area of 120 Ų and a heavy atom count of 28 .Applications De Recherche Scientifique
Environmental Remediation
Iron tribenzoate has potential applications in environmental remediation. Its iron component can participate in redox reactions that are crucial for the degradation of contaminants. For instance, it could be used in the treatment of wastewater or soil by facilitating the breakdown of organic pollutants through Fenton-like reactions .
Agricultural Enhancements
In agriculture, Iron tribenzoate could be utilized to improve plant nutrition and growth. Iron is an essential micronutrient for plants, and its complex with tribenzoate might enhance its uptake and utilization, potentially leading to biofortification strategies to address iron deficiencies in crops .
Medical Imaging and Drug Delivery
Iron tribenzoate nanoparticles could be engineered for use in biomedicine, particularly in enhancing magnetic resonance imaging (MRI) contrast or targeted drug delivery systems. The iron component provides magnetic properties, while the tribenzoate could offer a biocompatible coating, improving the nanoparticles’ stability and functionality .
Industrial Processes
In industrial settings, Iron tribenzoate could be explored as a catalyst or a component in the synthesis of various materials. Its iron content may catalyze chemical reactions, while the tribenzoate ligands could stabilize reactive intermediates or influence the selectivity of the reactions .
Material Science Innovations
Iron tribenzoate may contribute to the development of new materials with unique properties. It could be used in the synthesis of novel composites or coatings, where the iron component imparts magnetic or conductive properties, and the organic ligand contributes to the material’s stability or functionality .
Biotechnological Applications
In biotechnology, Iron tribenzoate could be used to immobilize enzymes or other biomolecules, facilitating their use in various biocatalytic processes. The iron part could anchor the biomolecules, while the tribenzoate might interact with them to maintain their activity or stability .
Mécanisme D'action
Target of Action
Iron tribenzoate, like other iron complexes, primarily targets erythroid precursor cells . These cells are responsible for the formation of new erythrocytes or red blood cells . Iron is an essential component of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to the body’s tissues . Iron complexes can also target different biological systems, including those involved in the metabolism of iron .
Biochemical Pathways
Iron plays a crucial role in many physiological processes, including DNA metabolism, oxygen transport, and cellular energy generation . Deregulated iron metabolism, which results in iron overload or iron deficiency, is observed in many different diseases . Iron is a vital part of various enzymes involved in many biological processes, including DNA biosynthesis, oxygen transport, and cellular energy generation .
Pharmacokinetics
The pharmacokinetics of iron complexes like iron tribenzoate are complex due to the ubiquity of endogenous iron, its compartmentalized sites of action, and the complexity of iron metabolism . Following intravenous administration, iron complexes can result in high serum iron levels . Serum iron concentration and area under the curve (auc) are clinically irrelevant for assessing iron utilization . This is because the primary site of action of iron is the erythrocyte, and the process of erythropoiesis, i.e., formation of new erythrocytes, takes 3–4 weeks .
Result of Action
The major activity of supplemental iron is in the prevention and treatment of iron deficiency anemia . Iron has putative immune-enhancing, anticarcinogenic, and cognition-enhancing activities . The iron is then incorporated into hemoglobin as the cells mature into red blood cells . This process helps to prevent or treat conditions such as iron deficiency anemia .
Action Environment
Iron complexes have attracted much attention in environmental protection and remediation due to their low cost, unique magnetism, suitable electric and electrocatalytic properties, and high specific surface area . They can be used to detect and degrade various environmental pollutants . High oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences .
Propriétés
IUPAC Name |
iron(3+);tribenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H6O2.Fe/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAUHKJMPRCVIH-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FeO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80890744 | |
| Record name | Benzoic acid, iron(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown solid; Insoluble in water; [MP Biomedicals MSDS] | |
| Record name | Ferric benzoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20924 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Iron tribenzoate | |
CAS RN |
14534-87-3 | |
| Record name | Benzoic acid, iron(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, iron(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, iron(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron tribenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















